N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine
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Overview
Description
N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine is a sulfonamide.
Scientific Research Applications
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, such as N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, are key intermediates in various chemical transformations, including unusual rearrangements, to yield diverse privileged scaffolds. These compounds are particularly useful in solid-phase synthesis, as outlined by Fülöpová and Soural (2015) in their review of strategies for their application in this field (Fülöpová & Soural, 2015).
Phospholipase A2 Inhibition
Benzenesulfonamide derivatives, such as N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, have been explored for their potential as membrane-bound phospholipase A2 inhibitors. A study by Oinuma et al. (1991) indicated that these compounds can inhibit the liberation of arachidonic acid from rabbit heart membrane fractions, highlighting their potential therapeutic applications in conditions such as myocardial infarction (Oinuma et al., 1991).
Antibacterial and Anti-enzymatic Properties
Compounds with benzenesulfonamide structure, similar to N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine, have shown potent antibacterial properties and moderate to weak enzyme inhibitory activities. Abbasi et al. (2015) reported on the synthesis of derivatives that exhibited these biological activities against various bacterial strains and enzymes (Abbasi et al., 2015).
Potential Antitumor Activity
Benzenesulfonamide derivatives have exhibited notable antitumor activity. Fahim and Shalaby (2019) studied the synthesis and biological evaluation of these compounds, revealing their potential effectiveness against cancer cell lines like HepG2 and MCF-7 (Fahim & Shalaby, 2019).
Inhibitors of Human Carbonic Anhydrase
Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating triazine moieties, which may be structurally related to N-(2'-(4-benzenesulfonamide)-ethyl) arachidonoyl amine. These compounds were found to be potent inhibitors of human carbonic anhydrase, particularly the isoform hCA IX, which is associated with various diseases such as cancer (Lolak et al., 2019).
properties
Molecular Formula |
C28H42N2O3S |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-sulfamoylphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)30-25-24-26-20-22-27(23-21-26)34(29,32)33/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,31)(H2,29,32,33)/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
PCSYNZSWISKYPW-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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